molecular formula C26H25N3O4 B245982 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer B245982
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: LQWYEXCCDMWGMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor and has been studied for its effects on addiction, schizophrenia, and other neurological disorders.

Wirkmechanismus

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward and motivation, and the dopamine D3 receptor is thought to play a role in regulating these processes. By blocking the dopamine D3 receptor, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may reduce the rewarding effects of drugs of abuse and other addictive behaviors.
Biochemical and Physiological Effects:
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for addiction. It has also been studied for its effects on schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder. In addition, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility in water, which can make it difficult to administer in experiments. In addition, the complex synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may make it difficult to produce large quantities for use in experiments.

Zukünftige Richtungen

There are several future directions for research on N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder. In addition, future research may focus on developing more efficient synthesis methods for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and improving its solubility in water for use in experiments.

Synthesemethoden

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the reaction of 4-benzoylpiperazine with 4-fluoronitrobenzene to form 4-(4-benzoylpiperazin-1-yl)nitrobenzene. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for addiction. It has also been studied for its effects on schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder.

Eigenschaften

Molekularformel

C26H25N3O4

Molekulargewicht

443.5 g/mol

IUPAC-Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C26H25N3O4/c30-25(20-6-11-23-24(18-20)33-17-16-32-23)27-21-7-9-22(10-8-21)28-12-14-29(15-13-28)26(31)19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,27,30)

InChI-Schlüssel

LQWYEXCCDMWGMB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.